7-Bromo-2-chlorofuro[3,2-d]pyrimidine
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Overview
Description
7-Bromo-2-chlorofuro[3,2-d]pyrimidine is a heterocyclic compound with the molecular formula C6H2BrClN2O and a molecular weight of 233.45 g/mol . This compound is part of the furo[3,2-d]pyrimidine family, which is known for its diverse biological activities and applications in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2-chlorofuro[3,2-d]pyrimidine typically involves the reaction of appropriate starting materials under specific conditions. One common method includes the use of bromination and chlorination reactions on furo[3,2-d]pyrimidine derivatives . The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction parameters such as temperature, pressure, and reactant concentrations are meticulously controlled. The use of catalysts and solvents can also play a crucial role in optimizing the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-2-chlorofuro[3,2-d]pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound .
Scientific Research Applications
7-Bromo-2-chlorofuro[3,2-d]pyrimidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7-Bromo-2-chlorofuro[3,2-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
7-Bromo-2-chlorofuro[3,2-d]pyrimidine is unique due to its specific furo[3,2-d]pyrimidine scaffold, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it valuable for specific research applications .
Properties
Molecular Formula |
C6H2BrClN2O |
---|---|
Molecular Weight |
233.45 g/mol |
IUPAC Name |
7-bromo-2-chlorofuro[3,2-d]pyrimidine |
InChI |
InChI=1S/C6H2BrClN2O/c7-3-2-11-4-1-9-6(8)10-5(3)4/h1-2H |
InChI Key |
MOEAPIZVOMZEED-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=NC(=N1)Cl)C(=CO2)Br |
Origin of Product |
United States |
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